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Compound of Interest

Compound Name: VU590 dihydrochloride

Cat. No.: B1193725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VU590 dihydrochloride is a potent inhibitor of the renal outer medullary potassium channel

(ROMK), also known as Kir1.1. It also exhibits inhibitory activity against the inward-rectifier

potassium channel Kir7.1.[1][2] This document provides detailed application notes and

protocols for the use of VU590 dihydrochloride in research settings. Due to its off-target

effects on Kir7.1, VU590 is not recommended as a selective probe for studying ROMK function

in the kidney.[1][2]

Data Presentation
In Vitro Inhibitory Activity of VU590

Target IC50 Cell Line Assay Type Reference

Kir1.1 (ROMK) 290 nM HEK293 Tl+ flux assay [1]

Kir7.1 8 µM - - [1][2]

Kir2.1 No effect - -

Kir4.1 No effect - -
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Property Value Reference

Molecular Weight 561.46 g/mol [3]

Solubility Soluble in DMSO [3]

Storage

Short term (days to weeks) at

0 - 4°C; Long term (months to

years) at -20°C. Protect from

light.

[1][3]

Signaling Pathway and Mechanism of Action
VU590 acts as an intracellular pore blocker of the Kir1.1 (ROMK) and Kir7.1 channels.[4] This

means it enters the cell and binds within the ion conduction pathway of the channel, physically

obstructing the flow of potassium ions.
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Click to download full resolution via product page

Caption: Mechanism of VU590 as an intracellular pore blocker of potassium channels.

Experimental Protocols
In Vitro Protocol: Cellular Assay for Kir1.1 (ROMK)
Inhibition
This protocol is based on the thallium (Tl+) flux assay, a common method for measuring the

activity of potassium channels.

1. Cell Culture and Transfection:

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with
10% fetal bovine serum and 1% penicillin-streptomycin.
Transiently transfect the cells with a plasmid encoding the Kir1.1 (ROMK) channel using a
suitable transfection reagent.
Plate the transfected cells in 96-well plates and allow them to grow for 24-48 hours.

2. Compound Preparation:

Prepare a stock solution of VU590 dihydrochloride in DMSO.
Create a dilution series of VU590 in assay buffer to achieve the desired final concentrations.

3. Thallium Flux Assay:

Wash the cells with assay buffer.
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the
manufacturer's instructions.
Add the diluted VU590 or vehicle control to the wells and incubate for a specified period.
Add a stimulus solution containing thallium sulfate to initiate ion flux.
Measure the fluorescence intensity over time using a fluorescence plate reader.

4. Data Analysis:

Calculate the rate of thallium influx for each well.
Normalize the data to the vehicle control.
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Plot the normalized data against the logarithm of the VU590 concentration and fit the data to
a four-parameter logistic equation to determine the IC50 value.

In Vitro Protocol: Whole-Cell Patch-Clamp
Electrophysiology
This protocol allows for the direct measurement of ion channel currents.

1. Cell Preparation:

Use cells stably or transiently expressing the Kir channel of interest (e.g., Kir1.1 or Kir7.1).
Plate the cells on glass coverslips suitable for microscopy and electrophysiology.

2. Electrophysiology Setup:

Use a patch-clamp amplifier and data acquisition system.
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10
HEPES, pH 7.4.
The intracellular solution should contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES,
pH 7.2.

3. Recording Procedure:

Establish a whole-cell patch-clamp configuration.
Clamp the cell membrane potential at a holding potential of -80 mV.
Apply voltage steps or ramps to elicit channel currents.
Perfuse the cells with the extracellular solution containing various concentrations of VU590.
Record the channel currents before and after the application of the compound.

4. Data Analysis:

Measure the current amplitude at a specific voltage.
Calculate the percentage of current inhibition by VU590 at each concentration.
Plot the percentage of inhibition against the VU590 concentration to determine the IC50.

Hypothetical In Vivo Animal Study Protocol
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Disclaimer: The following protocol is a general guideline and has not been validated for VU590
dihydrochloride due to a lack of published in vivo studies. It is intended to serve as a starting

point for researchers designing their own experiments.

Experimental Workflow
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Caption: A generalized workflow for a hypothetical in vivo animal study.

1. Animal Model:

Select an appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum
access to food and water.
Allow for an acclimatization period of at least one week before the start of the experiment.

2. Formulation and Dosing:

Based on the in vitro potency and desired target engagement, a starting dose range could be
estimated (e.g., 1-30 mg/kg).
Formulate VU590 dihydrochloride in a suitable vehicle (e.g., saline, PBS, or a solution
containing a solubilizing agent like Tween 80 or DMSO, ensuring the final concentration of
the solubilizing agent is non-toxic).
The route of administration could be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.),
depending on the pharmacokinetic properties of the compound, which are currently
unknown.

3. Experimental Groups:

Group 1 (Vehicle Control): Administer the vehicle solution.
Group 2 (Low Dose VU590): Administer a low dose of VU590.
Group 3 (Mid Dose VU590): Administer a mid-range dose of VU590.
Group 4 (High Dose VU590): Administer a high dose of VU590.
Each group should consist of a sufficient number of animals to achieve statistical power
(e.g., n=8-10 per group).

4. Study Procedure (Example: Diuretic Effect):

Place animals in metabolic cages for urine collection.
Collect baseline urine output for a defined period (e.g., 24 hours).
Administer the vehicle or VU590 at the designated doses.
Collect urine at specified time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).
Measure urine volume and collect samples for electrolyte analysis (Na+, K+, Cl-).
At the end of the study, collect blood samples for pharmacokinetic analysis and
measurement of plasma electrolytes.
Euthanize the animals and collect tissues (e.g., kidneys) for further analysis if required.
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5. Data to be Collected (Quantitative):

Parameter Measurement

Urine Volume mL/hour or mL/24 hours

Urinary Electrolytes Na+, K+, Cl- (mmol/L)

Plasma Electrolytes Na+, K+, Cl- (mmol/L)

Pharmacokinetics
Plasma concentration of VU590 over time

(ng/mL)

This hypothetical protocol provides a framework for investigating the in vivo effects of VU590.

Researchers should conduct preliminary dose-ranging and toxicity studies to establish a safe

and effective dose range before proceeding with full-scale efficacy studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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